molecular formula C12H9F B1329890 3-Fluorobiphenyl CAS No. 2367-22-8

3-Fluorobiphenyl

Cat. No. B1329890
Key on ui cas rn: 2367-22-8
M. Wt: 172.2 g/mol
InChI Key: MRCAAFFMZODJBP-UHFFFAOYSA-N
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Patent
US08648202B2

Procedure details

12.27 g (70.2 mmol, 1 eq.) of 1-bromo-3-fluorobenzene and 44.7 g (210.5 mmol, 3 eq.) of K3PO4 are added to a solution of 12.83 g (105.3 mmol, 1.5 eq.) of phenylboronic acid in 200 ml of isopropanol. The mixture is stirred at room temperature for 4 hours. 0.0021 g (14.8 μmol, 0.0021 mol %) of [{Pd[P(C2F5)2O]2H}2(μ-Cl)2], prepared in accordance with Example 13, is subsequently added, and the reaction mixture is stirred at room temperature for 20 hours, giving 3-fluorobiphenyl quantitatively.
Quantity
12.27 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
44.7 g
Type
reactant
Reaction Step One
Quantity
12.83 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
{Pd[P(C2F5)2O]2H}2(μ-Cl)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[CH:3]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[C:17]1(B(O)O)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C(O)(C)C>[F:8][C:4]1[CH:3]=[C:2]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:7]=[CH:6][CH:5]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
12.27 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)F
Name
K3PO4
Quantity
44.7 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
12.83 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
{Pd[P(C2F5)2O]2H}2(μ-Cl)2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is subsequently added
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at room temperature for 20 hours
Duration
20 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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